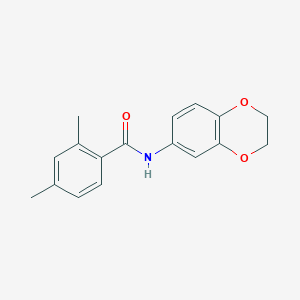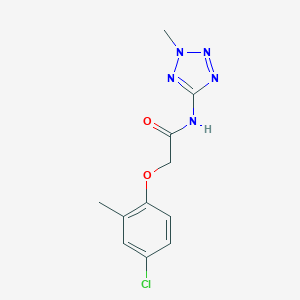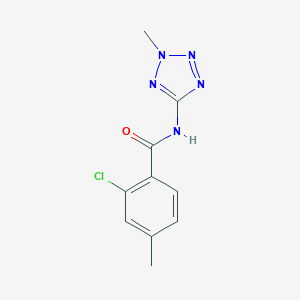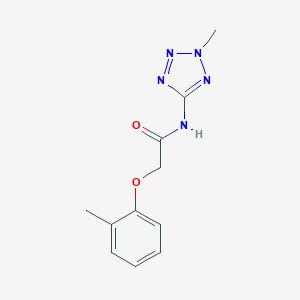![molecular formula C21H23Cl2N3O2 B244712 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B244712.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to study the mechanisms of inflammation and cancer.
Mecanismo De Acción
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 is a potent and selective inhibitor of NF-κB that has been widely used in scientific research. Its advantages include its ability to inhibit NF-κB activation at low concentrations and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and its lack of specificity for NF-κB, as it can also inhibit other signaling pathways.
Direcciones Futuras
Future research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 could focus on its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as its potential as a sensitizer for chemotherapy. Other future directions could include the development of more specific inhibitors of NF-κB and the investigation of the role of NF-κB in other cellular processes. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base, followed by the reaction with butyric anhydride. The resulting product is then purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 in its pure form.
Aplicaciones Científicas De Investigación
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has been widely used in scientific research to study the mechanisms of inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has also been found to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
Propiedades
Fórmula molecular |
C21H23Cl2N3O2 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)17-7-5-16(6-8-17)24-21(28)15-4-9-18(22)19(23)14-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28) |
Clave InChI |
HPTAVCZEYOVZPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)

![3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)



![3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
![3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)
![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
![3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)